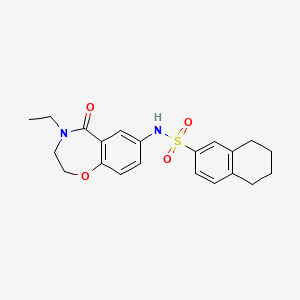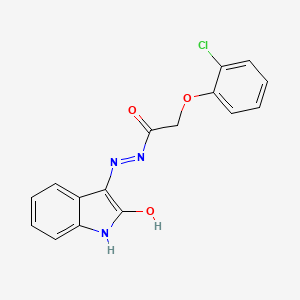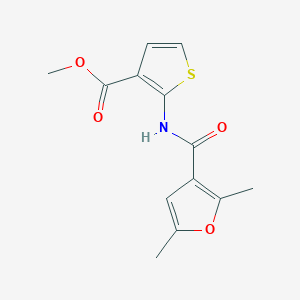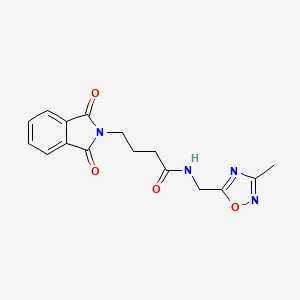
(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H19NO2S and its molecular weight is 313.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cyclization
Research has investigated the synthesis and cyclization of related acrylamide compounds. For instance, the reaction of methyl- and methoxyaminobenzenethiols with acrylic acid resulted in the formation of various compounds, including N-{2-[(2-carboxyethyl)sulfanyl]-4-methylphenyl}-β-alanine and derivatives with 8-methyl- and 8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones structure (Rutkauskas, Kantminienė, & Beresnevieius, 2008).
Crystal Structure Analysis
The synthesis and crystal structure of related compounds, like (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, have been detailed. These studies reveal intermolecular hydrogen bonding and π-π stacking between thiophene and phenyl rings, offering insights into molecular interactions and structural conformations (Lee et al., 2009).
Optically Active Polyacrylamides
Research into optically active polyacrylamides, which include acrylamide derivatives, has been conducted. These studies focus on how stereoregularity influences chiroptical properties and chiral recognition, which are crucial in applications like polymer chemistry and material science (Lu et al., 2010).
Synthesis of Ethanamine Derivatives
Studies on synthesizing ethanamine derivatives involving thiophen-2-yl)acrylamide and their intermediates have been explored. These syntheses are significant in developing new compounds with potential applications in various fields (Yun-yang, 2007).
Corrosion Inhibition
Acrylamide derivatives have been studied for their role as corrosion inhibitors. Research has shown that these compounds effectively inhibit corrosion in certain metal solutions, which is vital for industrial applications like material preservation and maintenance (Abu-Rayyan et al., 2022).
Novel Acrylamide Synthesis
The synthesis of novel functional acrylamides, including N-[2-(3,4-Dimethyl-2,5-dioxo-2,5-dlhydro-pyrrol-1-yl)-ethyl]-acrylamide, has been explored. These compounds can be homopolymerized and have significant implications in fields like polymer science and materials engineering (Ling et al., 1999).
Antibacterial and Antifungal Agents
Certain acrylamide derivatives have been synthesized and tested for their antibacterial and antifungal activities. These studies are crucial for developing new pharmaceuticals and treatment methods for various infections (Helal et al., 2013).
Aqueous Solution Properties
Research into the aqueous solution properties of poly(meth)acrylamide derivatives has been conducted. This research is significant for understanding these compounds' behavior in various environments and their applications in areas like drug delivery systems (Du et al., 2010).
Eigenschaften
IUPAC Name |
(E)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-21-18(10-15-4-2-3-5-16(15)11-18)13-19-17(20)7-6-14-8-9-22-12-14/h2-9,12H,10-11,13H2,1H3,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMFYQXAYJGFBO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C=CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)/C=C/C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2635740.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2635742.png)



![2-{[(furan-2-yl)methyl]amino}-3-[(3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B2635749.png)
![N'-[2-(methylsulfanyl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2635752.png)

![N-(2,5-dimethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2635754.png)

![2,2-dimethyl-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide](/img/structure/B2635759.png)
